molecular formula C11H9N5O5 B2374041 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide CAS No. 345616-71-9

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide

Cat. No.: B2374041
CAS No.: 345616-71-9
M. Wt: 291.223
InChI Key: RCCVKBPRFQCVKQ-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Imidazole Formation: Cyclization reactions to form the imidazole ring.

    Carboxamide Formation: Amidation reactions to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.

Scientific Research Applications

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide: Another nitro-substituted heterocyclic compound with potential biological activities.

    1-methyl-4-nitro-N-(2-nitrophenyl)-1H-imidazole-5-carboxamide: A similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide may have unique properties due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O5/c1-14-6-12-10(16(20)21)9(14)11(17)13-7-3-2-4-8(5-7)15(18)19/h2-6H,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCVKBPRFQCVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328265
Record name 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

345616-71-9
Record name 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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